molecular formula C10H14BrNO2S B1382263 4-bromo-N,N,2,6-tetramethylbenzenesulfonamide CAS No. 1704067-21-9

4-bromo-N,N,2,6-tetramethylbenzenesulfonamide

Cat. No. B1382263
CAS RN: 1704067-21-9
M. Wt: 292.19 g/mol
InChI Key: OWTJHTWHVPBMDA-UHFFFAOYSA-N
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Description

4-Bromo-N,N,2,6-tetramethylbenzenesulfonamide, commonly referred to as 4-Br-TMS, is an organic compound that has been extensively studied for its various applications in the field of chemistry. It is a versatile compound that can be used for various synthetic reactions, as well as for various scientific research applications.

Scientific Research Applications

Oxidizing Agent in Analytical Chemistry

Sodium N-bromo-p-nitrobenzenesulfonamide, a compound similar to 4-bromo-N,N,2,6-tetramethylbenzenesulfonamide, has been reported as a useful oxidizing titrant. It is utilized in the direct titration of various compounds like ascorbic acid, glutathione, thioglycolic acid, methionine, sulfite, and arsenite. This compound offers simple and rapid procedures with minimal errors, making it an effective alternative to chlorine analogs like chloramine-T and chloramine-N in analytical chemistry applications (Gowda et al., 1983).

Role in Chemical Reactions

Studies have demonstrated the use of related benzenesulfonamide derivatives in various chemical reactions. For instance, the reaction of methyl-4-nitrobenzenesulfonate with bromide ions in micellar solutions has been examined to understand kinetic micellar effects and the equilibrium binding constants of these compounds (Muñoz et al., 2003). Additionally, N,N-Dibromobenzenesulfonamide has been employed as an effective brominating agent for carbanionic substrates under mild conditions, showcasing its utility in organic synthesis (Tajbakhsh et al., 2004).

In Pharmaceutical Research

Compounds with benzenesulfonamide structures have been explored for potential pharmaceutical applications. A study discussed the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, highlighting their potential use in preventing human HIV-1 infection (Cheng De-ju, 2015). Similarly, various N-substituted benzenesulfonamides have been synthesized and evaluated for their antibacterial and lipoxygenase inhibitory potential, suggesting their possible use in therapeutic agents for inflammatory ailments (Abbasi et al., 2017).

Enzyme Inhibition Studies

New N-substituted benzenesulfonamides have been synthesized and assessed for their enzyme inhibition potential. These studies are crucial in developing new pharmacological agents targeting specific enzymes related to diseases (Riaz, 2020).

In Organic Synthesis and Material Science

4-bromo-N,N,2,6-tetramethylbenzenesulfonamide, like its related compounds, might be used in the synthesis of organic intermediates for various applications, including medicinal agents, dyes, and electroluminescent materials (Yu, 2008). Its derivatives have also been explored for their photophysical and photochemical properties, making them potential candidates for photodynamic therapy in cancer treatment (Pişkin et al., 2020).

properties

IUPAC Name

4-bromo-N,N,2,6-tetramethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-7-5-9(11)6-8(2)10(7)15(13,14)12(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTJHTWHVPBMDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N(C)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201237012
Record name Benzenesulfonamide, 4-bromo-N,N,2,6-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N,N,2,6-tetramethylbenzenesulfonamide

CAS RN

1704067-21-9
Record name Benzenesulfonamide, 4-bromo-N,N,2,6-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704067-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-bromo-N,N,2,6-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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